molecular formula C46H46N2O23 B12058319 N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)

N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)

Cat. No.: B12058319
M. Wt: 994.9 g/mol
InChI Key: XKFSBWQWNMZWFA-UHFFFAOYSA-N
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Description

N,N’-[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’,7’-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1’-Bis[(acetyloxy)] is a fluorescent probe used for the detection and bioimaging of nitric oxide (NO). This compound is cell-permeable and becomes highly fluorescent upon reacting with NO, making it a valuable tool in various scientific research fields .

Preparation Methods

The synthesis of N,N’-[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’,7’-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1’-Bis[(acetyloxy)] involves multiple steps. The key steps include the formation of the spiro compound and subsequent acetylation reactions. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N’-[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’,7’-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1’-Bis[(acetyloxy)] is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The compound exerts its effects through a mechanism involving the reaction with nitric oxide. Once inside cells, it is deacetylated by intracellular esterases to form the active fluorescent compound. The fluorescence quantum yield of the compound increases significantly upon reacting with nitric oxide, allowing for the detection and imaging of NO production . The molecular targets and pathways involved include the interaction with nitric oxide and the subsequent fluorescence emission.

Comparison with Similar Compounds

N,N’-[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’,7’-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1’-Bis[(acetyloxy)] is unique due to its high sensitivity and photostability compared to other nitric oxide probes. Similar compounds include:

Properties

Molecular Formula

C46H46N2O23

Molecular Weight

994.9 g/mol

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-5'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl]amino]acetate

InChI

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-39(55)17-47(18-40(56)65-22-61-26(2)50)15-32-37(68-29(5)53)13-11-35-43(32)70-44-33(16-48(19-41(57)66-23-62-27(3)51)20-42(58)67-24-63-28(4)52)38(69-30(6)54)14-12-36(44)46(35)34-10-8-7-9-31(34)45(59)71-46/h7-14H,15-24H2,1-6H3

InChI Key

XKFSBWQWNMZWFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OC(=O)C)OC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

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